molecular formula C10H15N5O3S B8448488 6-(3-(N,N-Dimethylsulfamoyl)-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine CAS No. 152537-79-6

6-(3-(N,N-Dimethylsulfamoyl)-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine

Cat. No. B8448488
Key on ui cas rn: 152537-79-6
M. Wt: 285.33 g/mol
InChI Key: JTHXYOOTQWASQF-UHFFFAOYSA-N
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Patent
US05389633

Procedure details

In 10 ml of dimethylformamide was suspended 0.252 g of 60% sodium hydride in oil followed by addition of 1.0 g of N,N-dimethyl-3-hydroxypropane-1-sulfonamide and the mixture was stirred under reduced pressure at room temperature for 30 minutes. Then, 0.928 g of 6-chloro[1,2,4]triazolo[1,5-b]pyridazine was added and the mixture was further stirred at room temperature for 1.5 hours. Following addition of 30 ml of ice water, the reaction mixture was adjusted to pH 4.0 with 1N-hydrochloric acid and the resulting crystals were collected by filtration and recrystallized from hot methanol to provide 1.255 g of the title compound. m.p. 151°-153° C.
Quantity
0.252 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.928 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][N:4]([CH3:12])[S:5]([CH2:8][CH2:9][CH2:10][OH:11])(=[O:7])=[O:6].Cl[C:14]1[CH:15]=[CH:16][C:17]2[N:18]([N:20]=[CH:21][N:22]=2)[N:19]=1.Cl>CN(C)C=O>[CH3:3][N:4]([CH3:12])[S:5]([CH2:8][CH2:9][CH2:10][O:11][C:14]1[CH:15]=[CH:16][C:17]2[N:18]([N:20]=[CH:21][N:22]=2)[N:19]=1)(=[O:7])=[O:6] |f:0.1|

Inputs

Step One
Name
Quantity
0.252 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
CN(S(=O)(=O)CCCO)C
Step Three
Name
Quantity
0.928 g
Type
reactant
Smiles
ClC=1C=CC=2N(N1)N=CN2
Step Four
Name
ice water
Quantity
30 mL
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred under reduced pressure at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was further stirred at room temperature for 1.5 hours
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
the resulting crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from hot methanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN(S(=O)(=O)CCCOC=1C=CC=2N(N1)N=CN2)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.255 g
YIELD: CALCULATEDPERCENTYIELD 73.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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